molecular formula C7H8ClNO B13715444 O-(2-Chloro-5-methylphenyl)hydroxylamine

O-(2-Chloro-5-methylphenyl)hydroxylamine

Cat. No.: B13715444
M. Wt: 157.60 g/mol
InChI Key: QSYVVELNERJCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Chloro-5-methylphenyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is particularly notable for its substitution pattern, where a chlorine atom and a methyl group are attached to the phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-Chloro-5-methylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-methylphenylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solution, and the product is precipitated by adding water .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-5-methylphenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

O-(2-Chloro-5-methylphenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Chloro-5-methylphenyl)hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group (-NH-OH) can participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Chloro-5-methylphenyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methyl groups on the phenyl ring influences its behavior in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

O-(2-chloro-5-methylphenyl)hydroxylamine

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-6(8)7(4-5)10-9/h2-4H,9H2,1H3

InChI Key

QSYVVELNERJCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.